molecular formula C12H6Br2Cl2O4S B12472464 2,2'-Sulfonylbis(6-bromo-4-chlorophenol)

2,2'-Sulfonylbis(6-bromo-4-chlorophenol)

Cat. No.: B12472464
M. Wt: 477.0 g/mol
InChI Key: BOOHVTATXDCPNX-UHFFFAOYSA-N
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Description

2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol is a complex organic compound characterized by the presence of multiple halogen atoms and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol typically involves multi-step organic reactions. The process begins with the bromination and chlorination of phenolic compounds, followed by sulfonylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Safety measures are also critical due to the handling of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications.

    Medicine: It may serve as a lead compound for developing new drugs with specific biological targets.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the sulfonyl group can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol is unique due to its combination of multiple halogen atoms and a sulfonyl group. This structural complexity can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H6Br2Cl2O4S

Molecular Weight

477.0 g/mol

IUPAC Name

2-bromo-6-(3-bromo-5-chloro-2-hydroxyphenyl)sulfonyl-4-chlorophenol

InChI

InChI=1S/C12H6Br2Cl2O4S/c13-7-1-5(15)3-9(11(7)17)21(19,20)10-4-6(16)2-8(14)12(10)18/h1-4,17-18H

InChI Key

BOOHVTATXDCPNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)C2=C(C(=CC(=C2)Cl)Br)O)O)Br)Cl

Origin of Product

United States

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